molecular formula C16H12N6O3 B2479995 2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide CAS No. 2034325-10-3

2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide

Cat. No. B2479995
M. Wt: 336.311
InChI Key: JJDHCHFVVWYBGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . It is a unique heterocyclic compound that is present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various diseases .

Scientific Research Applications

Synthesis and Biological Activity

  • Antibacterial and Antifungal Properties : Research has focused on synthesizing novel pyrazoline and pyrazole derivatives, including compounds similar to the specified chemical structure, demonstrating significant antibacterial and antifungal activities against a variety of Gram-negative and Gram-positive bacteria, as well as yeast-like fungi. This includes efforts to create compounds with enhanced performance against specific organisms like E. coli and S. aureus (Hassan, 2013).

  • Antileishmanial and Cytotoxic Activities : Derivatives have been synthesized for evaluation against L. major leishmanial, displaying potent cytotoxic activity. Such research aims to develop new antileishmanial and cytotoxic drugs, addressing the need for novel therapeutic agents in modern pharmaceutical research (Madkour et al., 2018).

  • Anticonvulsant Effects : The synthesis of 1-formamide-triazolo[4,3-a]quinoline derivatives has shown promising anticonvulsant effects in studies, with certain compounds exhibiting lower toxicity and higher efficacy than reference drugs like carbamazepine. This research contributes to the development of new anticonvulsant medications with improved safety and effectiveness profiles (Wei et al., 2010).

  • Antimicrobial Properties : Novel pyrazolo[3,4-d]pyrimidine derivatives and their synthesis have been investigated for potential antimicrobial agents, with studies involving the reaction of certain compounds to yield products that have been screened for their antibacterial and antifungal activities. Such research is crucial for the discovery of new antimicrobial agents to combat resistant strains of microorganisms (Holla et al., 2006).

properties

IUPAC Name

2-oxo-N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1H-quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6O3/c23-13-7-10(9-3-1-2-4-11(9)19-13)15(24)18-8-12-20-21-14-16(25)17-5-6-22(12)14/h1-7H,8H2,(H,17,25)(H,18,24)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJDHCHFVVWYBGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2)C(=O)NCC3=NN=C4N3C=CNC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)quinoline-4-carboxamide

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